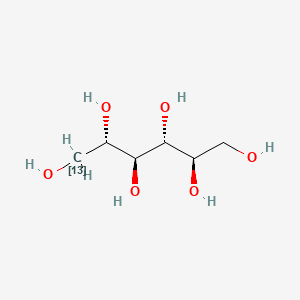

Allitol-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allitol-13C, also known as Allodulcitol-13C, is a rare natural polyol that has been labeled with the stable isotope carbon-13. This compound is used primarily in scientific research due to its unique properties and applications. Allitol itself is a rare sugar alcohol that can be used as a sweetener and is an important intermediate for the preparation of agents against diabetes, cancer, and viral infections, including AIDS .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Allitol-13C can be synthesized through a multi-enzyme coexpression pathway in Escherichia coli. This involves the coexpression of D-psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca, forming a multi-enzyme coupling pathway for allitol production. The cofactor recycling system is constructed using the formate dehydrogenase gene from Candida methylica for continuous NADH supply .

Industrial Production Methods

The industrial production of this compound involves the biotransformation of D-fructose using recombinant whole cells of Escherichia coli. The process includes optimizing the medium, recombinant gene induction conditions, and the substrate feeding rate for the cultivation of catalytic cells. The fed-batch culture is scaled up to a 10-liter fermentor, resulting in high-purity allitol crystals through cooling recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Allitol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different compounds used in scientific research and industrial applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase. The reactions typically occur under mild conditions, making the process environmentally friendly and cost-effective .

Major Products Formed

The major products formed from the reactions involving this compound include azasugars, which are potential medicines against diabetes, cancer, and viral infections .

Applications De Recherche Scientifique

Allitol-13C has significant applications in various fields of scientific research:

Mécanisme D'action

The mechanism of action of Allitol-13C involves its role as an intermediate in the preparation of azasugars. These azasugars exert their effects by targeting specific molecular pathways involved in diabetes, cancer, and viral infections. The stable isotope labeling allows for precise tracking and analysis of these pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-psicose: A rare sugar used in the synthesis of Allitol-13C.

Ribitol: Another sugar alcohol involved in the production of this compound.

Formate dehydrogenase: An enzyme used in the cofactor recycling system for this compound production.

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Its role as an intermediate in the preparation of azasugars also sets it apart from other similar compounds .

Propriétés

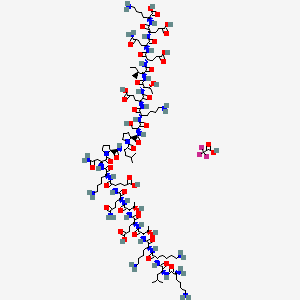

Formule moléculaire |

C6H14O6 |

|---|---|

Poids moléculaire |

183.16 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+/i1+1/m0/s1 |

Clé InChI |

FBPFZTCFMRRESA-IXWQDQNFSA-N |

SMILES isomérique |

C([C@H]([C@H]([C@H]([C@H]([13CH2]O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)

![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)

![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)